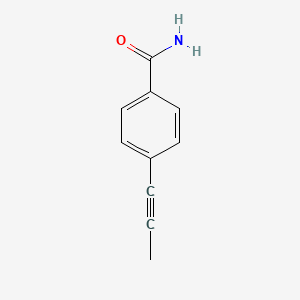![molecular formula C10H11Br3O3 B13961527 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol CAS No. 36962-98-8](/img/structure/B13961527.png)
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H8Br6O2. It is a white to off-white solid that is primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing the flammability of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol typically involves a two-step process:
Bromination of Phenol: The first step involves the bromination of phenol to produce 2,4,6-tribromophenol. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Etherification: The second step involves the etherification of 2,4,6-tribromophenol with ethylene glycol. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various brominated phenols, while reduction can yield phenoxyethanol derivatives.
科学的研究の応用
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a flame retardant in various polymer materials, including plastics and textiles.
Biology: Research studies investigate its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Limited studies explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in the electronics industry to enhance the fire resistance of electronic components.
作用機序
The mechanism by which 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby slowing down or stopping the combustion reaction. The molecular targets include the free radicals involved in the combustion process, and the pathways involve radical chain reactions.
類似化合物との比較
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated flame retardant with similar properties and applications.
2-(2-Bromoethoxy)ethanol: A compound with a similar structure but different bromination pattern.
Uniqueness
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is unique due to its specific bromination pattern, which provides a high level of flame retardancy. Its structure allows for effective interaction with free radicals during combustion, making it a highly efficient flame retardant compared to other similar compounds.
特性
CAS番号 |
36962-98-8 |
|---|---|
分子式 |
C10H11Br3O3 |
分子量 |
418.90 g/mol |
IUPAC名 |
2-[2-(2,4,6-tribromophenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C10H11Br3O3/c11-7-5-8(12)10(9(13)6-7)16-4-3-15-2-1-14/h5-6,14H,1-4H2 |
InChIキー |
IQGQJWAADWPHHD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCOCCO)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
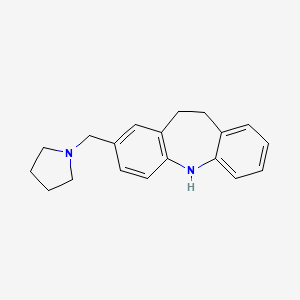

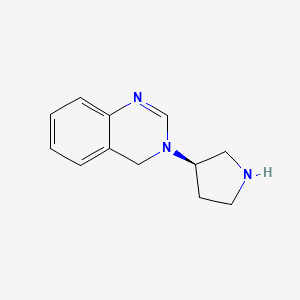


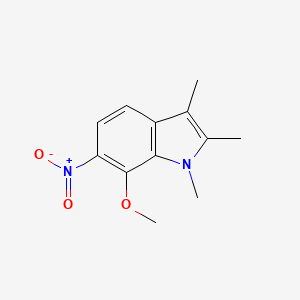
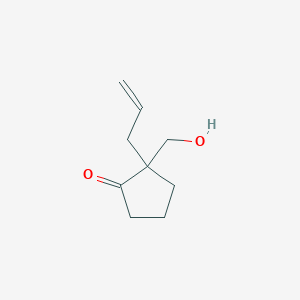
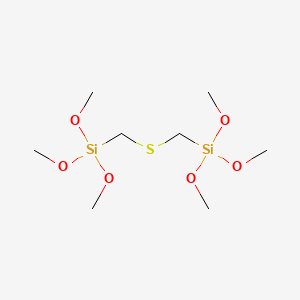
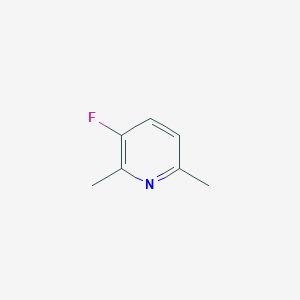
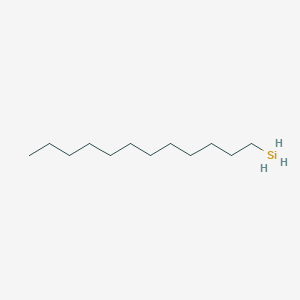
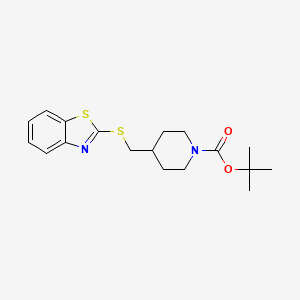
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
